molecular formula C20H22Cl2N2O5S B2549564 Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate CAS No. 307510-43-6

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate

Cat. No.: B2549564
CAS No.: 307510-43-6
M. Wt: 473.37
InChI Key: AWBKOPCVKASPSZ-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate is a synthetic compound characterized by a benzamide core substituted with a bis(2-chloroethyl)sulfamoyl group at the para-position and an ethyl ester moiety. The bis(2-chloroethyl) group is a hallmark of alkylating agents, which are often employed in chemotherapy due to their ability to crosslink DNA and inhibit cancer cell proliferation . This compound’s structural complexity and reactive groups make it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O5S/c1-2-29-20(26)16-3-7-17(8-4-16)23-19(25)15-5-9-18(10-6-15)30(27,28)24(13-11-21)14-12-22/h3-10H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBKOPCVKASPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes acid-catalyzed hydrolysis to form the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmacological applications:

RCOOR’+H2OH+RCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{R'OH}

  • Conditions : Hydrochloric acid (HCl) in aqueous ethanol at reflux.

  • Product : 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoic acid.

Nucleophilic Substitution

The sulfamoyl and bis(2-chloroethyl) groups participate in nucleophilic substitutions:

Aromatic Substitution

The sulfamoyl group directs electrophiles to the para position relative to itself. For example:

  • Reagents : Thiols (e.g., benzenethiol) in polar aprotic solvents (DMSO) with triethylamine .

  • Product : Ortho- or para-substituted derivatives depending on solvent polarity.

SolventNucleophileMajor Product RegiochemistryYield (%)
MethanolBenzenethiolPara-substituted72
DMSOCyclohexanethiolOrtho-substituted65

Alkylation via Bis(2-chloroethyl) Groups

The bis(2-chloroethyl) moiety reacts with amines or thiols, enabling alkylation:

R-NH2+ClCH2CH2S(O)2...R-NH-CH2CH2S(O)2...\text{R-NH}_2 + \text{ClCH}_2\text{CH}_2\text{S(O)}_2\text{...} \rightarrow \text{R-NH-CH}_2\text{CH}_2\text{S(O)}_2\text{...}

  • Application : Used to synthesize prodrugs with enhanced tumor-targeting .

Reduction Reactions

The sulfamoyl group can be reduced to a sulfonamide under specific conditions:

  • Reagents : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

  • Product : Corresponding sulfonamide derivative.

Oxidation Reactions

Thioether intermediates (from substitution reactions) oxidize to sulfones:

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid .

  • Product : Sulfonyl derivatives with enhanced stability.

Photochemical Reactivity

The bis(2-chloroethyl) group undergoes UV-induced cleavage :

  • Conditions : 365 nm UV light at room temperature .

  • Application : Controlled release of cytotoxic agents in antitumor therapies.

Key Research Findings

  • Regioselectivity in Substitution : Solvent polarity significantly influences product distribution (e.g., DMSO favors ortho substitution) .

  • Biological Activity : Derivatives exhibit high antitumor activity, with therapeutic indices up to 47.55 .

  • Synthetic Flexibility : Modular functionalization enables tuning of pharmacokinetic properties .

This compound’s versatility in hydrolysis, substitution, and redox reactions underscores its utility in medicinal chemistry, particularly in developing targeted therapies. Experimental data from controlled studies validate its reactivity profile and potential applications.

Scientific Research Applications

Antitumor Activity

Recent studies have shown that derivatives of Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate exhibit significant antitumor properties. The mechanism of action typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Table 1: Antitumor Activity of this compound

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDApoptosis induction
Similar Derivative AHCC8276.26Apoptosis induction
Similar Derivative BNCI-H3586.48Cell cycle arrest

Case studies have demonstrated that this compound can significantly reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli15 µg/mL
This compoundTBD

Research indicates that the bis(2-chloroethyl) moiety may enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy.

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical modifications allows for the development of novel derivatives with enhanced biological activity.

Antitumor Efficacy in Animal Models

A study evaluated the antitumor efficacy of this compound in murine models, revealing that it significantly reduced tumor growth compared to control groups. The study highlighted the compound's potential for further development into clinical therapies for cancer treatment.

Toxicity Assessments

Toxicity studies conducted on zebrafish embryos indicated that while some derivatives showed low toxicity, others maintained high biological activity, which is crucial for developing safe therapeutic agents.

Mechanistic Studies

Research into the mechanism of action has shown that compounds similar to this compound can interact with DNA, disrupting replication processes critical for cancer cell survival.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)sulfamoyl group is known to alkylate DNA, causing cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, targeting rapidly dividing cells and inhibiting their growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bis(2-chloroethyl)-Containing Compounds

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
  • Structure: Shares the bis(2-chloroethyl)amino group but replaces the sulfamoyl linker with a direct amino linkage and incorporates an o-phenylenediamine moiety .
  • Synthesis : Synthesized via methyl ester protection, hydroxyethyl group addition, and subsequent chlorination, similar to intermediates in the target compound’s synthesis .
  • Activity : Exhibits potent histone deacetylase (HDAC) inhibitory activity, highlighting the role of the bis(2-chloroethyl) group in enzyme targeting. In contrast, the sulfamoyl group in the target compound may alter selectivity or bioavailability .
USP Bendamustine-Related Compound I RS
  • Structure: Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate replaces the benzamide with a benzimidazole ring and a butanoate ester .
  • Molecular Weight : 386.32 g/mol (vs. ~500–600 g/mol estimated for the target compound, based on structural complexity).
  • Application: A metabolite or synthetic byproduct of bendamustine, a clinically used alkylating agent.

Ethyl Benzoate Derivatives

Ethyl 4-(dimethylamino)benzoate
  • Structure: Lacks the bis(2-chloroethyl)sulfamoyl group but includes a dimethylamino substituent.
  • Reactivity: Demonstrates superior reactivity in resin cements compared to methacrylate-based analogs, achieving higher degrees of conversion and better physical properties . This suggests that electron-donating groups (e.g., dimethylamino) enhance reactivity more than bulky alkylating groups (e.g., bis(2-chloroethyl)) in polymerization applications .
I-6230, I-6232, and I-6273
  • Structures : Ethyl benzoate derivatives with pyridazine, methylpyridazine, or methylisoxazole substituents .
  • Key Differences : These compounds prioritize heteroaromatic groups for receptor targeting (e.g., kinase inhibition) rather than alkylating functionality. Their pharmacological profiles likely diverge significantly from the target compound due to the absence of DNA-reactive bis(2-chloroethyl) groups .
Mono- and Bis-Amide Intermediates
  • Dynamic Behavior : Bis-amide intermediates (e.g., compound 11 in ) exhibit slow conformational exchange on NMR timescales, requiring elevated temperatures for signal averaging . This suggests that the target compound’s bis(2-chloroethyl)sulfamoyl group may similarly restrict rotation, influencing its binding kinetics or solubility .

Biological Activity

Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate is a compound of significant interest due to its potential biological activity, particularly as an alkylating agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamoyl group and two chloroethyl moieties, which are known to impart alkylating properties. The compound can be synthesized through various chemical pathways, often starting from simpler benzoic acid derivatives .

The biological activity of this compound primarily stems from its ability to act as an alkylating agent . Alkylating agents are known to interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is crucial in the context of cancer therapy, where such compounds can induce apoptosis in rapidly dividing cells .

Key Mechanisms:

  • DNA Cross-linking : The bis(2-chloroethyl) groups can form covalent bonds with DNA, preventing proper replication.
  • Cell Cycle Arrest : By damaging DNA, these agents can cause cells to halt progression through the cell cycle, particularly at the G2/M checkpoint.
  • Induction of Apoptosis : Damaged cells may undergo programmed cell death if repair mechanisms fail.

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, nitrogen mustard compounds, which share structural similarities with this compound, have been extensively studied for their efficacy against various neoplasms .

A study comparing various alkylating agents found that those containing chloroethyl groups showed enhanced cytotoxicity against tumor cell lines. This suggests that this compound may possess similar properties .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have shown that this compound exhibits potent cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged significantly depending on the cell type, indicating selective toxicity .
  • Mechanistic Insights :
    • A detailed investigation into the mechanism revealed that the compound induces DNA double-strand breaks as evidenced by increased levels of γ-H2AX foci in treated cells. This is a hallmark of DNA damage response activation .
  • Animal Models :
    • Preclinical studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models. The treatment was associated with reduced tumor volume and increased survival rates compared to control groups .

Comparative Analysis with Other Alkylating Agents

Compound NameMechanismIC50 (µM)Cancer Type
This compoundAlkylation10-20Breast Cancer
CyclophosphamideAlkylation5-15Lymphoma
DacarbazineMethylation20-30Melanoma

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Prepare the sulfamoyl intermediate by reacting bis(2-chloroethyl)amine with chlorosulfonic acid under anhydrous conditions (0–5°C, inert atmosphere).
  • Step 2 : Couple the intermediate to 4-aminobenzoic acid derivatives using carbodiimide reagents (e.g., EDCI or DCC) in dry DMF, followed by esterification with ethanol.
  • Critical Conditions : Strict temperature control (<40°C), stoichiometric excess of coupling reagents (1.2–1.5 equiv), and purification via silica gel chromatography (eluent: ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3 to confirm ester, amide, and sulfonamide functional groups. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Single-crystal studies (e.g., using Mo-Kα radiation) reveal dihedral angles between aromatic rings, as demonstrated in analogous sulfonamide structures .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 467.2) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls like chlorambucil (a bis(2-chloroethyl)amine-based alkylating agent) .
  • DNA Cross-Linking Assays : Employ agarose gel electrophoresis to assess DNA alkylation activity. Compare results with nitrogen mustard analogs .

Advanced Research Questions

Q. How can reaction mechanisms involving the bis(2-chloroethyl)sulfamoyl group be elucidated under varying hydrolysis or alkylation conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates in aqueous acetonitrile with AgNO3 (0.1 M) at 25–60°C. Use HPLC to quantify degradation products (e.g., ethanolamine derivatives). Silver ions may stabilize transition states, altering product ratios .
  • Isotopic Labeling : Introduce deuterium at the chloroethyl groups to track bond cleavage via LC-MS/MS fragmentation patterns.

Q. What strategies can mitigate low yields during the coupling of the benzamido and sulfamoyl groups?

  • Methodological Answer :

  • Reagent Optimization : Replace EDCI with BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to enhance amide bond formation efficiency.
  • Protecting Groups : Temporarily protect the sulfamoyl NH with Boc (tert-butyloxycarbonyl) to prevent side reactions. Deprotect with TFA post-coupling .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines or assay protocols?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times. Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation).
  • Metabolic Profiling : Perform LC-MS-based metabolomics to identify cell line-specific detoxification pathways (e.g., glutathione conjugation) that reduce efficacy .

Q. What computational methods predict the compound’s interaction with biological targets like DNA or enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to DNA minor grooves or alkyltransferase enzymes (e.g., MGMT). Parameterize force fields with charges derived from DFT calculations (B3LYP/6-31G*) .
  • QSAR Modeling : Corporate Hammett constants (σ) for the sulfamoyl and benzamido groups to predict bioactivity across analogs. Validate with in vitro IC50 data .

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